(3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
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Overview
Description
(3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine and benzyl bromide.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with reactions carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, followed by the addition of an electrophile.
Major Products
Oxidation: Formation of (3R,5R)-1-benzyl-5-carboxypyrrolidin-3-ol.
Reduction: Formation of (3R,5R)-1-benzyl-5-methylpyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the electrophile used.
Scientific Research Applications
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand Synthesis: Employed in the synthesis of ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neuroprotective and anti-inflammatory properties.
Industry
Material Science: Used in the synthesis of novel materials with specific chiral properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-1-benzyl-5-methylpyrrolidin-3-ol: Similar structure but with a methyl group instead of a hydroxymethyl group.
(3R,5R)-1-benzyl-5-carboxypyrrolidin-3-ol: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
Hydroxymethyl Group: The presence of the hydroxymethyl group at the 5-position provides unique reactivity and potential for further functionalization.
Chirality: The specific (3R,5R) configuration imparts distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition processes.
This detailed overview of (3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol highlights its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
(3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZNWUQCOLGFNL-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1CO)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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